

Comparative Analysis of JNJ10191584 in Preclinical Animal Models: A Guide for Researchers

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Compound of Interest		
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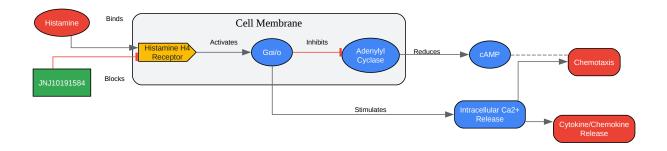
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the histamine H4 receptor antagonist, **JNJ10191584**, across various preclinical animal models. The product's performance is compared with other alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

JNJ10191584 is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, playing a crucial role in inflammatory and immune responses.[3] Upon binding of its natural ligand, histamine, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling cascade ultimately results in chemotaxis, cytokine and chemokine release, and the modulation of immune cell function.[3]

JNJ10191584 competitively blocks the binding of histamine to the H4 receptor, thereby attenuating these downstream signaling events. Its antagonistic activity has been demonstrated to inhibit the chemotaxis of eosinophils and mast cells, key events in allergic inflammation.[2]





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Caption: Simplified signaling pathway of the Histamine H4 Receptor and the antagonistic action of **JNJ10191584**.

Performance in a Rat Model of Colitis

JNJ10191584 has been evaluated in a trinitrobenzene sulfonic acid (TNBS)-induced model of colitis in rats, a well-established model that mimics features of inflammatory bowel disease. In a comparative study, **JNJ10191584** was assessed alongside another H4R antagonist, JNJ7777120.

Experimental Protocol: TNBS-Induced Colitis in Rats

- Animals: Male Wistar rats.
- Induction of Colitis: A single intra-colonic administration of TNBS (10 mg in 0.25 ml of 50% ethanol) was delivered via a catheter inserted 8 cm into the colon. Control animals received saline.
- Drug Administration: JNJ10191584 (10, 30, and 100 mg/kg) and JNJ7777120 (100 mg/kg)
 were administered orally twice daily for 3 days, starting immediately after TNBS instillation.
- Outcome Measures:
 - Macroscopic Damage Score: The severity of colonic inflammation was assessed using a scoring system based on the presence and extent of ulceration and inflammation.



- Myeloperoxidase (MPO) Activity: A biochemical marker for neutrophil infiltration into the colonic tissue.
- Tumor Necrosis Factor-alpha (TNF-α) Levels: A key pro-inflammatory cytokine measured
 in the colonic tissue.

Comparative Efficacy Data

Treatment Group	Dose (mg/kg, p.o., b.i.d.)	Macroscopic Damage Score (Mean ± SEM)	MPO Activity (U/g tissue, Mean ± SEM)	TNF-α Levels (pg/mg protein, Mean ± SEM)
Control (Saline)	-	0.2 ± 0.1	5.1 ± 1.2	1.5 ± 0.3
TNBS + Vehicle	-	4.5 ± 0.3	45.2 ± 5.1	15.8 ± 1.9
JNJ10191584	10	3.1 ± 0.4	30.5 ± 4.2	10.2 ± 1.5
JNJ10191584	30	2.2 ± 0.3	21.8 ± 3.5	7.1 ± 1.1**
JNJ10191584	100	1.5 ± 0.2	15.3 ± 2.8	4.3 ± 0.8
JNJ7777120	100	1.8 ± 0.3	18.1 ± 3.1	5.1 ± 0.9

p<0.05,

TNBS + Vehicle.

Data

extrapolated

from Varga et al.,

2005.

JNJ10191584 demonstrated a dose-dependent reduction in all measured parameters of colonic inflammation. At the highest dose of 100 mg/kg, its efficacy was comparable to that of JNJ7777120 at the same dose.

Performance in a Mouse Model of Neuropathic Pain

^{**}p<0.01,

^{***}p<0.001 vs.



JNJ10191584 has been investigated for its potential to modulate neuropathic pain in the spared nerve injury (SNI) model in mice. This model is characterized by the development of mechanical and thermal allodynia.

Experimental Protocol: Spared Nerve Injury (SNI) in Mice

- Animals: C57BL/6 mice.
- Induction of Neuropathic Pain: The tibial and common peroneal branches of the sciatic nerve were ligated and transected, leaving the sural nerve intact.
- Drug Administration: JNJ10191584 was administered to investigate its ability to block the
 effects of H4R agonists. In these studies, an H4R agonist was administered to alleviate pain,
 and JNJ10191584 was used as a tool to confirm the involvement of the H4 receptor.
- Outcome Measures:
 - Paw Withdrawal Threshold: Assessed using von Frey filaments to measure mechanical allodynia.
 - Paw Withdrawal Latency: Measured using a plantar test apparatus to assess thermal allodynia.

Efficacy Data

In a study by Sanna et al. (2020), pretreatment with **JNJ10191584** was shown to prevent the anti-allodynic effects of an H4 receptor agonist, VUF 8430. This indicates that **JNJ10191584** effectively blocks the H4 receptor in the central nervous system, thereby influencing pain signaling pathways. While this study did not evaluate **JNJ10191584** as a standalone analgesic, it confirmed its target engagement in a relevant pain model.[4]

Performance in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

JNJ10191584 has been evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a widely used model for human multiple sclerosis.



Experimental Protocol: MOG-Induced EAE in Mice

- Animals: SJL/J mice.
- Induction of EAE: Mice were immunized with myelin oligodendrocyte glycoprotein (MOG)
 peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis
 toxin.
- Drug Administration: JNJ10191584 was administered orally at a dose of 6 mg/kg daily, starting from day 10 post-immunization.
- Outcome Measures:
 - Clinical Score: Disease severity was monitored daily using a standardized clinical scoring system (0 = no signs, 5 = moribund).
 - T-cell Population Analysis: The percentages of Th1 (CD4+IFN-γ+), Th9 (CD4+IL-9+), Th17 (CD4+IL-17A+), and regulatory T (Treg; CD4+Foxp3+) cells in the spleen were determined by flow cytometry.

Comparative Efficacy Data

Treatment Group	Peak Clinical Score (Mean ± SD)	Spleen CD4+IFN-y+ (%) (Mean ± SD)	Spleen CD4+IL-17A+ (%) (Mean ± SD)	Spleen CD4+Foxp3+ (%) (Mean ± SD)
EAE + Vehicle	3.5 ± 0.5	15.2 ± 1.8	8.5 ± 1.1	5.1 ± 0.7
EAE + JNJ10191584 (6 mg/kg)	1.8 ± 0.4	8.1 ± 1.2	4.2 ± 0.8	9.8 ± 1.3
*p<0.05 vs. EAE + Vehicle. Data extrapolated from Aldossari et al., 2023.[5][6]				



Treatment with **JNJ10191584** significantly ameliorated the clinical severity of EAE. This was accompanied by a reduction in the percentages of pro-inflammatory Th1 and Th17 cells and an increase in the percentage of immunosuppressive Treg cells in the spleen.

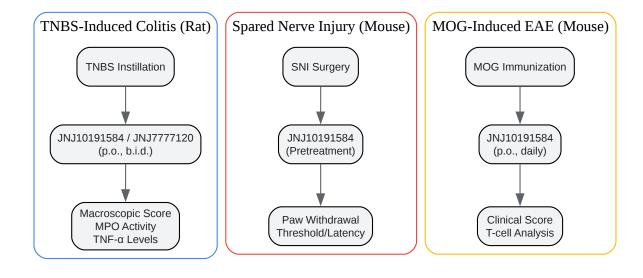
Comparative Summary and Concluding Remarks

JNJ10191584 is a potent and selective H4 receptor antagonist that has demonstrated significant efficacy in various preclinical animal models of inflammatory and autoimmune diseases.

- In a rat model of colitis, **JNJ10191584** showed dose-dependent anti-inflammatory effects, comparable to another H4R antagonist, JNJ7777120, at the same high dose.[7]
- In a mouse model of neuropathic pain, JNJ10191584 effectively blocked H4 receptor-mediated signaling in the central nervous system, highlighting its potential as a tool for studying the role of H4R in pain modulation.[4]
- In a mouse model of EAE, **JNJ10191584** treatment led to a significant reduction in disease severity and a favorable modulation of the T-cell response.[5][6]

The available data suggest that **JNJ10191584** is a valuable research tool for investigating the role of the H4 receptor in various pathologies. Its efficacy in these preclinical models warrants further investigation into its therapeutic potential. Direct comparative studies with a broader range of H4R antagonists, such as JNJ39758979, in these specific models would provide a more comprehensive understanding of its relative potency and efficacy.





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Caption: Overview of the experimental workflows for the preclinical animal models.

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